Protease Specificity: cBu-Cit Linker Exhibits Predominant Cleavage by Cathepsin B vs. Val-Cit Linker's Broad Protease Susceptibility
The cBu-Cit linker demonstrates a high degree of specificity for cathepsin B. In a direct comparison, a cyclobutane-1,1-dicarboxamide-containing linker was shown to be hydrolyzed predominantly by cathepsin B, whereas the valine-citrulline dipeptide linker was not cleaved by cathepsin B but was susceptible to other cathepsins like K, L, and S [1]. Furthermore, in cellular assays, the release of payload from a cBu-Cit-containing ADC was inhibited by over 75% in the presence of a cathepsin B inhibitor, while a cathepsin K inhibitor had no significant effect .
| Evidence Dimension | Protease-Mediated Hydrolysis Specificity |
|---|---|
| Target Compound Data | Predominantly hydrolyzed by cathepsin B; >75% inhibition of payload release by cathepsin B inhibitor |
| Comparator Or Baseline | Valine-Citrulline (Val-Cit) dipeptide linker: Hydrolyzed by cathepsins K, L, S; not cathepsin B |
| Quantified Difference | cBu-Cit linker shows high cathepsin B specificity; Val-Cit linker shows broad protease susceptibility |
| Conditions | In vitro enzymatic assays and cellular ADC payload release assays |
Why This Matters
High cathepsin B specificity reduces off-target payload release, potentially improving the therapeutic index of ADCs.
- [1] Wei B, Gunzner-Toste J, Yao H, et al. Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity. J Med Chem. 2018;61(3):989-1000. View Source
